molecular formula C11H11Cl2N B3062779 (1S,5R)-1-(3,4-Dichlorophenyl)-3-azabicyclo(3.1.0)hexane CAS No. 410074-75-8

(1S,5R)-1-(3,4-Dichlorophenyl)-3-azabicyclo(3.1.0)hexane

Cat. No.: B3062779
CAS No.: 410074-75-8
M. Wt: 228.11 g/mol
InChI Key: BSMNRYCSBFHEMQ-GZMMTYOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DOV-102677 is a psychoactive drug currently under development by Merck. It is known as a triple reuptake inhibitor, or serotonin-norepinephrine-dopamine reuptake inhibitor. This compound is the (−)-enantiomer of DOV-216303, and its (+)-enantiomer is DOV-21947 (amitifadine). Unlike its counterparts, DOV-102677 is being developed for the treatment of alcoholism .

Preparation Methods

The synthesis of DOV-102677 involves several steps, starting with the preparation of the core structure, which is a bicyclic compound. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

DOV-102677 undergoes several types of chemical reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Scientific Research Applications

DOV-102677 has several scientific research applications:

Mechanism of Action

DOV-102677 exerts its effects by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This leads to an increase in the extracellular levels of these neurotransmitters in the brain. The compound binds to the serotonin transporter, norepinephrine transporter, and dopamine transporter with high affinity, preventing the reuptake of these neurotransmitters into the presynaptic neuron. This results in increased neurotransmitter levels in the synaptic cleft, enhancing neurotransmission and producing its psychoactive effects .

Comparison with Similar Compounds

DOV-102677 is unique compared to other similar compounds due to its balanced inhibition of serotonin, norepinephrine, and dopamine reuptake. Similar compounds include:

Properties

CAS No.

410074-75-8

Molecular Formula

C11H11Cl2N

Molecular Weight

228.11 g/mol

IUPAC Name

(1S,5R)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C11H11Cl2N/c12-9-2-1-7(3-10(9)13)11-4-8(11)5-14-6-11/h1-3,8,14H,4-6H2/t8-,11+/m0/s1

InChI Key

BSMNRYCSBFHEMQ-GZMMTYOYSA-N

Isomeric SMILES

C1[C@@H]2[C@]1(CNC2)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1C2C1(CNC2)C3=CC(=C(C=C3)Cl)Cl

Key on ui other cas no.

410074-75-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.